![molecular formula C17H23N3O B2632247 N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide CAS No. 881950-38-5](/img/structure/B2632247.png)
N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide
カタログ番号 B2632247
CAS番号:
881950-38-5
分子量: 285.391
InChIキー: WECHDEZLFKPMNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It has shown promising results in various scientific research studies, making it a potential candidate for the treatment of various diseases.
科学的研究の応用
- N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy against specific cancer types .
- Inflammation plays a crucial role in various diseases. This compound has been explored for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for developing novel anti-inflammatory drugs .
- The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against bacteria, fungi, and other pathogens. Understanding its mode of action and assessing its potency could lead to new antimicrobial agents .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies have explored the neuroprotective effects of this compound, aiming to mitigate oxidative stress and neuronal apoptosis .
- Viral infections remain a global health concern. Preliminary investigations suggest that N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide may exhibit antiviral activity. Researchers have studied its effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
- Cardiovascular diseases are a leading cause of mortality worldwide. Some studies have explored the compound’s potential cardiovascular effects, including vasodilation and blood pressure regulation. Further research is needed to validate these findings .
- Investigating the compound’s impact on metabolic pathways, insulin sensitivity, and glucose homeostasis could provide insights into its potential applications in managing metabolic disorders like diabetes .
- Researchers have used computational methods to explore the compound’s interactions with biological targets. These studies aid in drug design and optimization, potentially leading to novel therapeutic agents .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Potential
Antiviral Applications
Cardiovascular Research
Metabolic Disorders
Chemical Biology and Drug Design
特性
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-20-15-10-6-5-9-14(15)19-16(20)11-12-18-17(21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECHDEZLFKPMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された